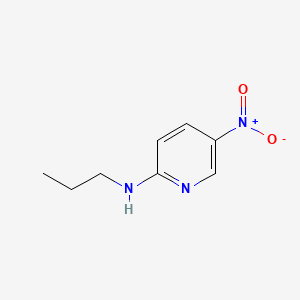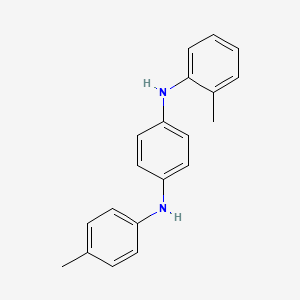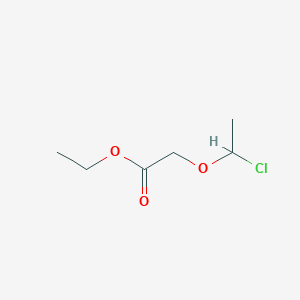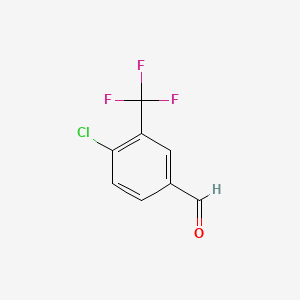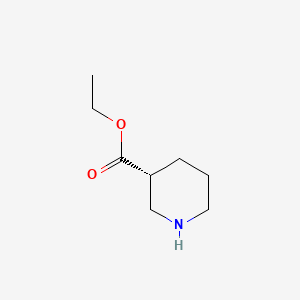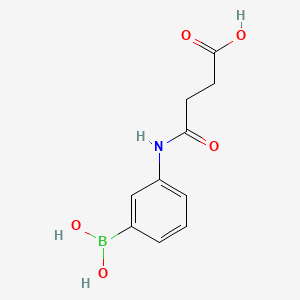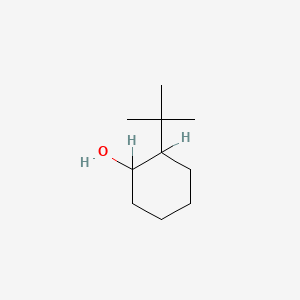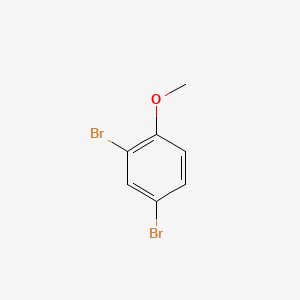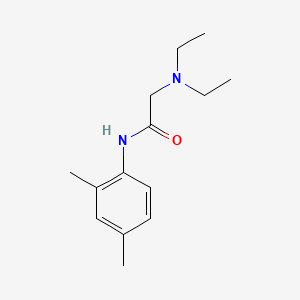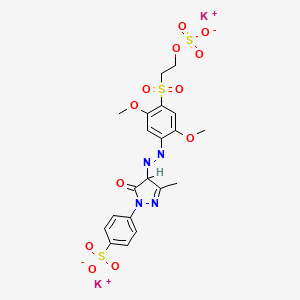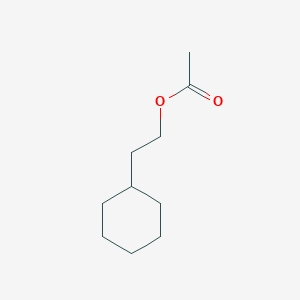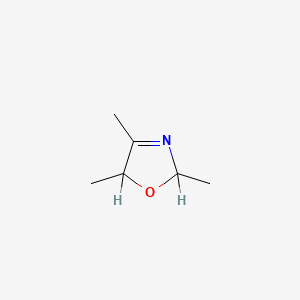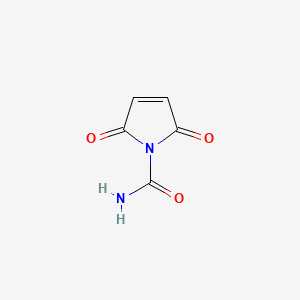
N-Carbamoylmaleimide
描述
N-Carbamoylmaleimide is an organic compound with the molecular formula C₅H₄N₂O₃. It is a derivative of maleimide, where the nitrogen atom is substituted with a carbamoyl group. This compound is known for its reactivity and is used in various chemical and biological applications.
作用机制
Target of Action
N-Carbamoylmaleimide primarily targets the electrochemical intermediate thiocholine (TCh) during the detection of organophosphorus pesticides . The role of this compound is to stabilize and enhance TCh, which is crucial for the sensitivity of acetylcholinesterase (AChE)-based organophosphorus pesticide electrochemical sensing platforms .
Mode of Action
This compound interacts with its target, TCh, through a process known as Michael addition . This interaction enriches the electrochemical intermediate TCh, which is a key factor in the detection of organophosphorus pesticides .
Biochemical Pathways
The biochemical pathway affected by this compound involves the detection of organophosphorus pesticides. By stabilizing and enhancing TCh, this compound extends the electrochemical intermediate for the ultrasensitive detection of these pesticides . The downstream effects include an increase in the sensitivity of the detection method .
Pharmacokinetics
Its role as a nano-stabilizer in the detection of organophosphorus pesticides suggests that it may have unique pharmacokinetic properties that contribute to its effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action result in the stabilization and enhancement of TCh. This leads to the ultrasensitive detection of organophosphorus pesticides, showing a wide linear range for various pesticides .
生化分析
Biochemical Properties
N-Carbamoylmaleimide plays a significant role in biochemical reactions, particularly in the stabilization of electrochemical intermediates. It interacts with enzymes such as acetylcholinesterase, enhancing the sensitivity of electrochemical sensing platforms for organophosphorus pesticides . The interaction between this compound and thiocholine, an electrochemical intermediate, is facilitated through Michael addition, which stabilizes and enriches the intermediate . This interaction is crucial for the ultrasensitive detection of pesticides, demonstrating the compound’s importance in biochemical assays .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by stabilizing electrochemical intermediates, which can impact cell signaling pathways and gene expression . For instance, in the context of nanoparticle surface engineering, maleimide-functionalized nanoparticles have been shown to control cellular interactions and uptake efficiencies in different cell lines, including breast cancer cells and endothelial cells . This indicates that this compound can modulate cellular metabolism and signaling pathways, making it a valuable tool in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-containing biomolecules through Michael addition . This reaction stabilizes electrochemical intermediates, enhancing their detection sensitivity . Additionally, this compound can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, contributing to the synthesis of functional polymers . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression and molecular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term exposure to certain environmental factors may lead to degradation, affecting its efficacy in stabilizing electrochemical intermediates . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable outcomes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes electrochemical intermediates without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for specific applications . Studies on animal models have provided valuable insights into the threshold effects and potential toxicities associated with this compound, guiding its safe and effective use in research .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in stabilizing electrochemical intermediates suggests its involvement in metabolic flux and the regulation of metabolite levels . Additionally, its participation in RAFT polymerization indicates potential interactions with polymerization enzymes and other metabolic pathways . These interactions underscore the compound’s significance in biochemical research and its potential impact on metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to stabilize electrochemical intermediates suggests its localization in regions where these intermediates are generated and utilized . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and ensuring its effective delivery to target sites .
Subcellular Localization
This compound’s subcellular localization is influenced by its functional groups and interactions with biomolecules . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, making it important to study the subcellular distribution of this compound in various experimental contexts . Understanding these localization dynamics is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research .
准备方法
Synthetic Routes and Reaction Conditions: N-Carbamoylmaleimide can be synthesized through the reaction of maleimide with urea under specific conditions. The reaction typically involves heating maleimide and urea in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of maleimide to this compound while minimizing by-products.
化学反应分析
Types of Reactions: N-Carbamoylmaleimide undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the double bond of this compound, forming a Michael adduct.
Diels-Alder Reaction: this compound can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Substitution Reactions: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Michael Addition: Common nucleophiles include thiols and amines. The reaction is typically carried out in the presence of a base such as triethylamine.
Diels-Alder Reaction: This reaction is usually performed at elevated temperatures in a solvent like toluene.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Michael Addition: The major products are Michael adducts with various nucleophiles.
Diels-Alder Reaction: The major products are cyclohexene derivatives.
Substitution Reactions: The major products are substituted maleimides with different functional groups.
科学研究应用
N-Carbamoylmaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Industry: this compound derivatives are used in the production of polymers and as crosslinking agents in various industrial processes.
相似化合物的比较
Maleimide: The parent compound of N-Carbamoylmaleimide, known for its reactivity in Diels-Alder and Michael addition reactions.
N-Phenylmaleimide: A derivative where the nitrogen atom is substituted with a phenyl group, used in polymer chemistry.
N-Methylmaleimide: A derivative with a methyl group substitution, also used in organic synthesis.
Uniqueness of this compound: this compound is unique due to the presence of the carbamoyl group, which enhances its reactivity towards nucleophiles and makes it suitable for specific applications in bioconjugation and biosensing. Its ability to form stable conjugates with biomolecules distinguishes it from other maleimide derivatives.
属性
IUPAC Name |
2,5-dioxopyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHEFZJPVCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187096 | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3345-50-4 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbamoylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Carbamoylmaleimide interact with Thiocholine in electrochemical sensing platforms?
A: this compound acts as a nano-stabilizer by undergoing Michael addition with Thiocholine (TCh), an electrochemical intermediate. This interaction effectively enriches and stabilizes TCh on the sensing platform, leading to increased sensitivity in detecting organophosphate pesticides. This was demonstrated through various characterization techniques like XRD, FTIR, SEM, and EDS elemental mapping. []
Q2: What insights do NMR studies provide about the structure and dynamics of this compound derivatives?
A: NMR studies on a Diels-Alder adduct of this compound with phencyclone revealed crucial information about its structure and internal dynamics. The data suggested: a) restricted rotation about the C(sp2)-C(sp3) bonds connected to the phenyls, b) slow rotation of the amide NH2 group, and c) fast rotation around the amide N-CONH2 bond. These findings, based on observed NMR signals and magnetic anisotropic effects, contribute significantly to understanding the conformational behavior of this compound derivatives. []
Q3: What are the potential applications of this compound in material science?
A: this compound demonstrates reactivity with various functional groups like amines and alcohols. This property allows for its use in modifying polymers like cellulose and polyvinyl alcohol. [] This modification potential suggests possible applications in material science, such as creating new materials with tailored properties. Further research is needed to fully explore and harness these possibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


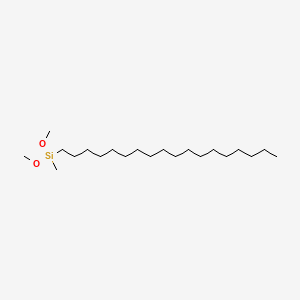
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
